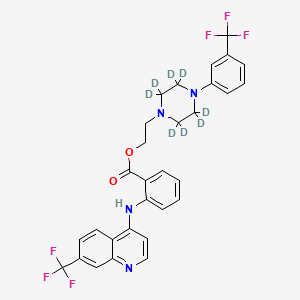

Antrafenine-d8 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Sorafenib's Mechanisms and Resistance in Cancer Treatment

Bioenergetic Propensity and Sorafenib Resistance : Research has identified the bioenergetic propensity of cancer cells as a potential biomarker for sorafenib sensitivity in hepatocellular carcinoma (HCC). Activation of oxidative phosphorylation (OXPHOS) by pyruvate dehydrogenase kinase (PDK) inhibitors was shown to overcome sorafenib resistance, suggesting a strategy for enhancing drug efficacy in HCC treatment (Shen et al., 2012).

Immunotherapy and Sorafenib in HCC : The combination of CXCR4 inhibition and sorafenib treatment in mouse models of hepatocellular carcinoma was found to inhibit tumor growth and reduce lung metastasis, pointing towards the effectiveness of combining immunotherapy with sorafenib to overcome resistance mechanisms and improve survival (Chen et al., 2015).

Autophagy and ER Stress in Sorafenib Treatment : Studies have highlighted the role of autophagy and endoplasmic reticulum (ER) stress in the therapeutic action of sorafenib. Targeting autophagy was suggested to enhance the lethality of sorafenib for hepatocellular carcinoma via ER stress-related apoptosis, indicating a potential approach to improve sorafenib's anticancer efficacy (Shi et al., 2011).

Mechanism of Action

Target of Action

Antrafenine-d8 Dihydrochloride primarily targets two unique cyclooxygenases in mammals: the constitutive cyclooxygenase (COX-1) and the inducible cyclooxygenase (COX-2) . COX-1 synthesizes prostaglandins necessary for normal gastrointestinal and renal function, while COX-2 generates prostaglandins involved in inflammation .

Mode of Action

The compound’s interaction with its targets involves the inhibition of cyclooxygenase activity . This inhibition is believed to be associated with its anti-inflammatory effect . Specifically, the inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while the inhibition of COX-2 provides anti-inflammatory activity .

Biochemical Pathways

The affected biochemical pathway is the prostaglandin synthesis pathway . By inhibiting the activity of COX-1 and COX-2, Antrafenine-d8 Dihydrochloride reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Result of Action

The molecular and cellular effects of Antrafenine-d8 Dihydrochloride’s action primarily involve the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

properties

IUPAC Name |

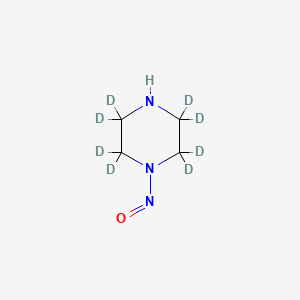

2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)/i12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGKKGAFZIVBJ-DHNBGMNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)([2H])[2H])([2H])[2H])C5=CC=CC(=C5)C(F)(F)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antrafenine-d8 Dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)